molecular formula C24H17F2N3 B2414580 8-fluoro-5-(3-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 902278-20-0

8-fluoro-5-(3-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2414580
CAS No.: 902278-20-0
M. Wt: 385.418
InChI Key: NWQMRXUSADGWOV-UHFFFAOYSA-N
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Description

8-fluoro-5-(3-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic organic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-5-(3-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Quinoline ring construction: The pyrazole intermediate can then be subjected to further cyclization with aniline derivatives under acidic or basic conditions.

    Introduction of fluorine atoms: Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-5-(3-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with palladium on carbon.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or neurological disorders.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-fluoro-5-(3-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to its observed effects. Detailed studies would be required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar Compounds

    5-(3-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline: Lacks the fluorine atom at the 8-position.

    8-chloro-5-(3-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline: Chlorine atom instead of fluorine at the 8-position.

    8-fluoro-5-(3-chlorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline: Chlorine atom on the benzyl group instead of fluorine.

Uniqueness

The presence of fluorine atoms in 8-fluoro-5-(3-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it unique compared to its analogs.

Properties

IUPAC Name

8-fluoro-5-[(3-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3/c1-15-5-7-17(8-6-15)23-21-14-29(13-16-3-2-4-18(25)11-16)22-10-9-19(26)12-20(22)24(21)28-27-23/h2-12,14H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQMRXUSADGWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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